molecular formula C16H11F3N2O B2627028 (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile CAS No. 478068-18-7

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile

Cat. No. B2627028
M. Wt: 304.272
InChI Key: SURREYMIFBXUEU-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, or computational methods can be used to determine the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polyimides

A study by Tao et al. (2009) details the synthesis of multitrifluoromethyl-substituted aromatic diamines, used to react with various aromatic dianhydrides to yield a series of highly fluorinated polyimides. These polyimides exhibited exceptional properties, such as good thermal stability, outstanding mechanical properties, low dielectric constants, and high optical transparency. Such materials have potential applications in electronics and optics due to their low moisture absorption and excellent insulative properties (Tao et al., 2009).

Renewable Building Blocks for Polybenzoxazine

Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to conventional methods, paving the way for the development of materials with specific properties of benzoxazine for a wide range of applications (Trejo-Machin et al., 2017).

Crystal Packing and Interactions

Zhang et al. (2011) reported on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, showcasing rare N⋯π and O⋯π interactions. This study sheds light on the importance of nonhydrogen bonding interactions in the crystal packing of certain organic compounds, contributing to the understanding of molecular assembly and interaction in solid states (Zhang et al., 2011).

Click Reaction and Molecular Structure Studies

Hasan and Shalaby (2016) synthesized and characterized a compound through various techniques, including IR, UV–vis spectroscopy, and X-ray single-crystal determination. This compound participated in a click reaction with sugar azide to form a triazol ring, indicating its potential in novel synthetic pathways and applications in chemistry science (Hasan & Shalaby, 2016).

Safety And Hazards

This includes understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for safe handling .

properties

IUPAC Name

(Z)-3-amino-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-8,10H,21H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURREYMIFBXUEU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=CC#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile

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